molecular formula C12H18ClNO B14261331 2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride CAS No. 214208-38-5

2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride

Katalognummer: B14261331
CAS-Nummer: 214208-38-5
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: GUMHUXIUBFOXTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride is a chemical compound belonging to the class of isoindoles. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a hydroxyl group and multiple methyl groups, making it an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and isoindole structure allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole: A parent compound with a simpler structure.

    Isoindole-1,3-dione: A related compound with different functional groups.

    Tryptophan: An amino acid containing an indole ring.

Uniqueness

2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride is unique due to its specific combination of a hydroxyl group and multiple methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

214208-38-5

Molekularformel

C12H18ClNO

Molekulargewicht

227.73 g/mol

IUPAC-Name

2-hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-11(2)9-7-5-6-8-10(9)12(3,4)13(11)14;/h5-8,14H,1-4H3;1H

InChI-Schlüssel

GUMHUXIUBFOXTH-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C(N1O)(C)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.